Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate
Description
Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate is a methyl ester featuring an octanoate backbone modified with a 1-methyl-3-octylaziridine ring. Aziridines are three-membered heterocyclic amines known for their ring strain and reactivity, making them valuable intermediates in organic synthesis and pharmaceutical applications .
Properties
Molecular Formula |
C20H39NO2 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate |
InChI |
InChI=1S/C20H39NO2/c1-4-5-6-7-9-12-15-18-19(21(18)2)16-13-10-8-11-14-17-20(22)23-3/h18-19H,4-17H2,1-3H3 |
InChI Key |
ZDSHEDCEQBPCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(N1C)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate involves the reaction of 2-aziridineoctanoic acid with methanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate, differing primarily in the heterocyclic ring system. Key differences in synthesis, stability, and applications are summarized in Table 1 and discussed in detail below.
Table 1: Comparison of this compound with Analogous Heterocyclic Esters
*Calculated based on molecular formula C₁₉H₃₅NO₂.
Aziridine vs. Dioxane/Dioxepane Derivatives
- Reactivity : Aziridines are more reactive than dioxane/dioxepane derivatives due to ring strain and basic nitrogen, enabling nucleophilic ring-opening reactions. In contrast, dioxane/dioxepane rings are stabilized by electron-withdrawing keto groups and ether oxygen atoms, making them suitable for bio-lubricant applications with oxidative stability .
- Applications : The dioxane derivative (Cyclic-6) exhibits superior lubricant properties, including a low iodine value (18.2 g I₂/100g) and density (0.92 g/cm³), aligning with commercial standards. The aziridine analog’s reactivity may limit its use in lubricants but favors pharmaceutical or polymer applications .
Aziridine vs. Furan Derivatives
- Synthesis: Furan derivatives (e.g., Methyl 8-[5-hexyl-3-allyl-furan-2-yl]octanoate) are synthesized via Pd-catalyzed coupling, achieving moderate yields (55–56%) . Aziridine analogs likely require ring-closing strategies, such as nitrene insertion, which are less straightforward.
- Functionality : Furans are aromatic and electron-rich, enabling π-π interactions in materials science. Aziridines, with their strained amine ring, are more suited for targeted drug delivery or enzyme inhibition .
Aziridine vs. Oxirane Derivatives
- Stability: Oxirane (epoxide) rings are less strained than aziridines but still reactive toward nucleophiles. Methyl 8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoate’s stereospecific structure suggests utility in chiral synthesis or epoxy resins .
Research Findings and Implications
- Bio-lubricant Performance : Dioxane/dioxepane esters outperform aziridine derivatives in lubricant applications due to their oxidative stability and low acid numbers. Cyclic-6’s iodine value (18.2 g I₂/100g) indicates resistance to unsaturation-related degradation .
- Synthetic Feasibility : Aziridine-containing esters may require specialized catalysts (e.g., metal complexes) for efficient synthesis, whereas furan and dioxane analogs are accessible via esterification or Pd-mediated coupling .
- Biological Activity : Aziridines’ reactivity could be harnessed for anticancer or antimicrobial agents, though toxicity must be mitigated. Furan derivatives, such as those in , show promise as fatty acid analogs for modulating TRPV1 or FAAH enzymes .
Biological Activity
Methyl 8-(1-methyl-3-octylaziridin-2-yl)octanoate, with the CAS number 1534354-98-7, is a compound that has garnered interest in various biological research domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Profile
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 1534354-98-7 |
| Molecular Formula | C20H39NO2 |
| Molecular Weight | 325.5 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 112758300 |
This compound features a unique aziridine moiety, which may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. Aziridine compounds are known for their ability to form covalent bonds with nucleophilic sites in proteins, potentially leading to alterations in protein function and cellular signaling pathways.
Research indicates that aziridine derivatives can exhibit various pharmacological effects, including:
- Antitumor Activity: Some aziridine compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects: The ability of certain aziridines to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
- Antimicrobial Properties: Compounds containing aziridine rings have demonstrated efficacy against a range of pathogens.
Antitumor Activity
A study published in Wiley-VCH reported that fat-derived aziridines, including related compounds, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound as an antitumor agent .
Neuroprotective Effects
Research has indicated that aziridine derivatives can offer neuroprotection by modulating oxidative stress responses and enhancing neuronal survival under stress conditions. The specific mechanisms involve the regulation of apoptotic pathways and neuroinflammatory responses .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is likely due to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Study: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested against human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic induction.
Case Study: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by maze tests. Histological examinations revealed reduced amyloid plaque deposition and decreased neuroinflammation compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
